2-Amino-3-bocamino-benzoic acid

Description

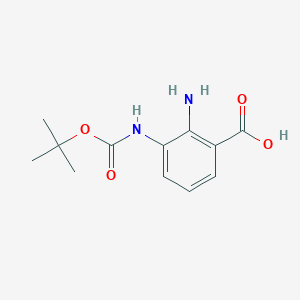

2-Amino-3-Bocamino-benzoic acid is a derivative of anthranilic acid (2-aminobenzoic acid) featuring a tert-butoxycarbonyl (Boc) protective group on the amino moiety at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, where the Boc group serves to protect the amine functionality during multi-step reactions, enabling selective modifications .

Properties

IUPAC Name |

2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOZBNNNPLTHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bocamino-benzoic acid typically involves the protection of the amino group on the benzoic acid derivative. One common method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . The resulting product undergoes hydrolysis and decarboxylation to yield the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bocamino-benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used for Boc deprotection.

Major Products Formed:

Oxidation: Nitro derivatives of the benzoic acid.

Reduction: Primary amines.

Substitution: Free amines and their subsequent derivatives.

Scientific Research Applications

Organic Chemistry

2-Amino-3-bocamino-benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it useful for creating derivatives that can be tailored for specific applications.

Biological Studies

The compound is employed in biochemical research to study enzyme-substrate interactions. Its Boc-protected amino group can be selectively deprotected to yield free amines that interact with biological targets, modulating various biological pathways.

Medicinal Chemistry

Research has indicated potential therapeutic applications of this compound in drug development. For instance, it has been investigated for its efficacy against bacterial infections by inhibiting biofilm formation in uropathogenic Escherichia coli strains. Compounds derived from this scaffold have shown promise as antibacterial agents with antivirulence activity .

Case Study 1: Antibacterial Activity

A high-throughput screening campaign identified derivatives of 2-amino-3-acyl-tetrahydrobenzothiophenes (related compounds) as novel inhibitors of pili-dependent biofilm formation in E. coli. Structural modifications led to compounds exhibiting low micromolar activity against biofilm development without affecting bacterial growth .

Case Study 2: Enzyme Interaction

In studies focusing on enzyme-substrate interactions, the deprotected form of this compound was utilized to explore its binding affinities with various enzymes, providing insights into protein modifications and interactions essential for biochemical pathways.

Mechanism of Action

The mechanism of action of 2-Amino-3-bocamino-benzoic acid involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes, receptors, or other biomolecules. This interaction can modulate biological pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-amino-3-substituted benzoic acids, derived from the evidence provided:

Physicochemical and Commercial Comparison

- Stability: Halogenated derivatives exhibit lower thermal stability (decomposition >150°C) compared to alkyl/alkoxy derivatives (>200°C) .

- Commercial Availability: 2-Amino-3-methylbenzoic acid is priced at JPY 14,000/25g (purity >97%) . Bromo and chloro derivatives are less commercially prevalent but available through specialized suppliers (e.g., Thermo Scientific) .

Research Findings and Industrial Relevance

- Pharmaceutical Relevance: 3-Chloro and 3-bromo derivatives are under investigation for kinase inhibition and antibiotic activity .

- Synthetic Utility: The Boc-protected variant is pivotal in solid-phase peptide synthesis (SPPS), though direct data on its efficiency remain inferred from analogous Boc-protected amines .

Biological Activity

2-Amino-3-bocamino-benzoic acid, a derivative of benzoic acid, is notable for its potential biological activities, particularly in medicinal chemistry. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- CAS Number : [Not specified in search results]

The presence of the Boc group enhances the stability and solubility of the compound, making it suitable for various biological applications.

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of cellular pathways.

- Proteasome and Autophagy Modulation : Similar benzoic acid derivatives have shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and protein degradation.

Case Studies

- Antimicrobial Activity :

-

Anticancer Effects :

- In vitro assays demonstrated that this compound could induce apoptosis in Hep-G2 liver cancer cells. The mechanism involved activation of caspases and downregulation of anti-apoptotic proteins.

- Proteostasis Network Modulation :

Comparative Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity | Proteasome Modulation |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| 3-Chloro-4-methoxybenzoic acid | High | Moderate | Yes |

| Benzoic Acid | Low | Minimal | No |

Synthesis and Applications

The synthesis of this compound typically involves standard amide bond formation techniques. The Boc group can be removed under mild acidic conditions to yield free amino acids, which are essential in peptide synthesis.

Future Directions

Ongoing research focuses on:

- Optimization of Biological Activity : Modifying the structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Therapeutic Applications : Exploring its use as a scaffold for developing new drugs targeting cancer and infectious diseases.

Q & A

Q. Table 1: Key Spectral Markers for Intermediate Validation

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ 1.4 (s, 9H, Boc), δ 6.5–7.5 (aromatic protons) |

| HPLC | Retention time: 8–10 min (C18, 1.5 mL/min) |

Advanced: How can researchers resolve contradictions between spectroscopic data and expected structural features during synthesis?

Answer:

Discrepancies may arise from isomerism, residual solvents, or incomplete protection. Mitigation strategies include:

- 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to confirm Boc-group attachment and aromatic substitution patterns .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₆N₂O₄: calculated 265.1184, observed ±0.001) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .

- Reaction Monitoring : Use TLC or inline IR to detect side products (e.g., di-Boc derivatives) .

Note : If NMR shows unexpected splitting, consider dynamic effects from hindered rotation around the Boc group .

Basic: What are the best practices for characterizing the crystallinity of this compound?

Answer:

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (methanol/chloroform). Use SHELXL for structure refinement .

- PXRD : Compare experimental patterns with simulated data from single-crystal structures to confirm phase purity .

- Thermal Analysis (DSC/TGA) : Identify melting points (expected ~180–190°C) and decomposition temperatures (>200°C) .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for Boc protection efficiency .

- Catalysis : Add DMAP (5 mol%) to accelerate Boc activation .

- Temperature Control : Maintain 0–5°C during Boc addition to minimize side reactions .

- Kinetic Analysis : Use DOE (Design of Experiments) to model interactions between temperature, solvent, and reagent stoichiometry .

Q. Table 2: Yield Optimization Parameters

| Variable | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Boc₂O Equiv. | 1.2–1.5 |

| Reaction Time | 12–16 h |

Advanced: How can researchers design derivatives of this compound for biological activity studies?

Answer:

- Functionalization : Introduce substituents at the 5-position via electrophilic substitution (e.g., bromination) .

- Computational Modeling : Use DFT calculations (Gaussian 09) to predict electronic effects on reactivity or binding affinity .

- SAR Studies : Compare bioactivity of derivatives with varying Boc-group stability (e.g., tert-butyl vs. Fmoc) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar) to prevent hydrolysis .

Advanced: How should researchers address low reproducibility in crystallographic data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.